Molecular Weight and Heavy-Atom Count Relative to the 6‑Methoxy Analog
The target compound possesses a molecular weight of 244.63 g·mol⁻¹ (C₉H₉ClN₂O₄) compared with 188.57 g·mol⁻¹ (C₆H₅ClN₂O₃) for the closest simple analog, 2‑chloro‑6‑methoxy‑pyrimidine‑4‑carboxylic acid . The additional 56 Da corresponds to the three‑carbon unit that closes the tetrahydrofuran ring, simultaneously increasing the heavy‑atom count from 13 to 17. This places the compound in a more favorable region of lead‑like chemical space (MW < 300) while still providing greater three‑dimensionality than the methoxy congener.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 244.63 |
| Comparator Or Baseline | 2-Chloro-6-methoxypyrimidine-4-carboxylic acid: 188.57 |
| Quantified Difference | +56.06 Da (+29.7%) |
| Conditions | Calculated from molecular formula; vendor specification data |
Why This Matters
A molecular weight difference of >25% relative to the simplest analog fundamentally alters physicochemical properties (logP, solubility, permeability) and precludes direct substitution in any validated SAR series.
